molecular formula C18H20N2O5 B2535526 N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1105230-77-0

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide

Cat. No. B2535526
CAS RN: 1105230-77-0
M. Wt: 344.367
InChI Key: NJKDZMSYJMDTPW-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide, commonly known as ENA-713, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ENA-713 belongs to the class of compounds known as nitroacetanilides, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Pharmacological Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide is part of a group of acetamide derivatives that have been synthesized and studied for various pharmacological properties. These compounds, including derivatives like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, have been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The synthesis involves multi-step reactions starting from the Leuckart reaction, and their structural assignments are determined through techniques like IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis. Some derivatives, such as compounds 3a, 3c, 3g, and 3h, demonstrated activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups at specific positions (Rani, Pal, Hegde, & Hashim, 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Further research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, developed through the Leuckart synthetic pathway, has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These compounds, containing 1-phenylethylamine attached to substituted phenols, were evaluated against breast cancer and neuroblastoma cell lines, among others. It was found that halogens on the aromatic ring enhanced anticancer and anti-inflammatory activity. Specifically, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Acetylation in Drug Synthesis

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide is structurally related to other acetamide derivatives used in the chemoselective acetylation of 2-aminophenol, which is a step in synthesizing antimalarial drugs. The process involves using immobilized lipase as a catalyst and explores different acyl donors, agitation speeds, solvents, catalyst loadings, mole ratios, and temperatures to optimize the reaction. Vinyl acetate emerged as the best acyl donor, leading to an irreversible reaction and representing a kinetically controlled synthesis. Understanding the reaction mechanism, based on Lineweaver–Burk plots, indicated a ternary complex model with inhibition by vinyl acetate. This research highlights the importance of precise control in chemical reactions for efficient drug synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-2-24-16-7-9-17(10-8-16)25-12-11-19-18(21)13-14-3-5-15(6-4-14)20(22)23/h3-10H,2,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDZMSYJMDTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide

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